Benzamide, 4-nitro-N-octyl-
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Overview
Description
Benzamide, 4-nitro-N-octyl-: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a nitro group at the 4-position and an octyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including Benzamide, 4-nitro-N-octyl-, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods: Industrial production of benzamide derivatives typically involves the reaction of benzoic acids with amines at high temperatures. The use of catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: Benzamide, 4-nitro-N-octyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), bromination with bromine (Br2) and iron(III) bromide (FeBr3).
Major Products:
Oxidation: Formation of nitrobenzamide derivatives.
Reduction: Formation of amino-benzamide derivatives.
Substitution: Formation of various substituted benzamides depending on the reagents used.
Scientific Research Applications
Benzamide, 4-nitro-N-octyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, 4-nitro-N-octyl- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The octyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
4-Nitrobenzamide: Similar structure but lacks the octyl group.
N-Octylbenzamide: Similar structure but lacks the nitro group.
Uniqueness: Benzamide, 4-nitro-N-octyl- is unique due to the presence of both the nitro and octyl groups, which confer distinct chemical and biological properties. The nitro group enhances its reactivity, while the octyl group increases its lipophilicity, making it a versatile compound for various applications .
Properties
CAS No. |
64026-20-6 |
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Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
4-nitro-N-octylbenzamide |
InChI |
InChI=1S/C15H22N2O3/c1-2-3-4-5-6-7-12-16-15(18)13-8-10-14(11-9-13)17(19)20/h8-11H,2-7,12H2,1H3,(H,16,18) |
InChI Key |
AUJHSBGZLYGRON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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